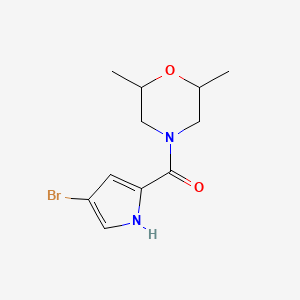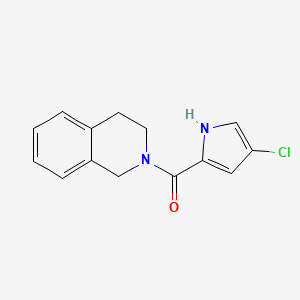
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone, also known as BDPMM, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDPMM is a synthetic molecule that belongs to the class of pyrrole derivatives and is known for its unique chemical properties.
作用机制
The mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity by binding to specific targets in cells and altering their function. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce cell cycle arrest and apoptosis. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth.
Biochemical and Physiological Effects:
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to have several biochemical and physiological effects. In cancer cells, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to induce DNA damage and inhibit the activity of certain enzymes involved in cell proliferation. In bacteria, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been found to disrupt the bacterial cell wall and inhibit bacterial growth. (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has also been found to exhibit anti-inflammatory activity by inhibiting the production of certain cytokines.
实验室实验的优点和局限性
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has several advantages and limitations for lab experiments. One advantage is that it is a synthetic molecule that can be easily synthesized in large quantities. It also possesses potent biological activity, making it an attractive target for drug development. However, one limitation is that the synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry. Another limitation is that the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is not fully understood, which makes it difficult to optimize its biological activity.
未来方向
There are several future directions for the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone. One direction is to further elucidate the mechanism of action of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in cancer cells and bacteria. This will provide insight into how (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone exerts its biological activity and may lead to the development of more potent analogs. Another direction is to explore the potential applications of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone in other fields such as material science and catalysis. This may lead to the development of new materials and catalysts with unique properties. Overall, the study of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has the potential to lead to significant advances in various fields.
合成方法
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is synthesized by reacting 4-bromo-2-pyrrolidinone with 2,6-dimethylmorpholine in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate that is subsequently converted to (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone through further chemical reactions. The synthesis of (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone is a complex process that requires expertise in organic chemistry.
科学研究应用
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been shown to possess potent antitumor activity against various cancer cell lines. It has also been found to exhibit antimicrobial activity against several bacterial strains. In material science, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a building block for the synthesis of novel polymers and materials. In catalysis, (4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone has been used as a catalyst for various chemical reactions.
属性
IUPAC Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-14(6-8(2)16-7)11(15)10-3-9(12)4-13-10/h3-4,7-8,13H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLKYXMIOSYFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-bromo-1H-pyrrol-2-yl)-(2,6-dimethylmorpholin-4-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466206.png)
![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)
![1-(4-methoxyphenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466219.png)
![3-cyano-N-methyl-N-[(2-methylphenyl)methyl]benzamide](/img/structure/B7466221.png)



![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)
![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![1-[(2-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466278.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)